Acid Black 234

Vue d'ensemble

Description

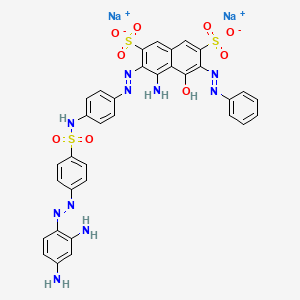

Acid Black 234 is a water-soluble azo dye that belongs to the family of synthetic dyes . It is mainly used for dyeing wool, silk, cotton, and glue, and can also be used for leather dyeing . The molecular formula of this compound is C34H26N10Na2O9S3 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the double nitration of 4-Amino-N-(4-aminophenyl)benzenesulfonamide. This is followed by the coupling of sulfonylurea aniline in acidic conditions with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Aniline is then diazotized, and the products are coupled under alkaline conditions. Finally, the product is coupled with Benzene-1,3-diamine .Molecular Structure Analysis

This compound belongs to the trisazo class of dyes . Its molecular weight is 860.81 . The structure includes multiple azo groups (-N=N-), which are responsible for its color.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotization, azo coupling, amide hydrolysis, and sulfonamide formation .Physical And Chemical Properties Analysis

This compound is a black crystalline powder . It has a high solubility in water but a low solubility in organic solvents .Applications De Recherche Scientifique

Photocatalytic Degradation : Acid Black 234 can be decomposed in water using ferrioxalate and hydrogen peroxide under solar irradiation. This process is influenced by factors like Fe(III) ion concentration, oxalate ion, hydrogen peroxide, and solar irradiation intensity. The decomposition rate is enhanced with increasing irradiation intensity. However, this compound is more difficult to decompose compared to some other dyes under similar conditions (Dong, He, & Yang, 2008).

Impact of Inorganic Salts : The presence of inorganic salts like sodium chloride and sodium sulfate can significantly limit the photocatalytic decoloration of this compound. The effect varies with solar light intensity, and sodium chloride shows a stronger reduction effect on decoloration and mineralization than sodium sulfate (Dong, He, Wang, Yang, Qi, & Li, 2008).

Nanoparticle Photocatalysts : Chitosan-zinc sulfide nanoparticles have shown high efficiency in the photocatalytic degradation of this compound under UV irradiation. These nanoparticles demonstrate good recyclability and could be a cost-effective method for pollutant degradation (Aziz et al., 2020).

Adsorption and Dyeing Characteristics : Research on the adsorption and dyeing characteristics of this compound onto wool in non-ionic reverse micelles found that the dye prefers a monomolecular state in the reverse micelle. Low pH values increase the adsorption amount of the dye onto wool (XiangBo, 2011).

Safety and Hazards

Acid Black 234 can be harmful if swallowed and may cause stomach discomfort. It can also cause respiratory irritation and may irritate the eyes and skin. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Orientations Futures

While the future directions for Acid Black 234 are not explicitly mentioned in the search results, one paper discusses the synthesis and characterization of molecularly imprinted polymers (MIPs) for the selective removal of this compound from wastewater . This suggests that future research may focus on improving the environmental impact of this compound and other dyes by developing more efficient methods for their removal from industrial effluents.

Propriétés

IUPAC Name |

disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N10O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-23-11-13-25(14-12-23)54(46,47)44-24-9-7-22(8-10-24)40-42-32-28(55(48,49)50)16-19-17-29(56(51,52)53)33(34(45)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44-45H,35-37H2,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNHIAPTFHWQKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N10Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890472 | |

| Record name | C.I. Acid Black 234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157577-99-6 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]sulfonyl]amino]phenyl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Black 234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-3-[{4-[({4-[(2,4-diaminophenyl)diazenyl]phenyl}sulfonyl)amino]phenyl}diazenyl]-5-hydroxy-6-[phenyldiazenyl]naphthalene-2,7-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort](/img/no-structure.png)

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)